3-溴-2-甲基喹啉-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

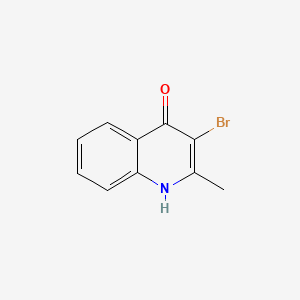

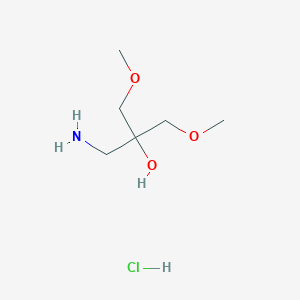

“3-Bromo-2-methylquinolin-4-OL” is a chemical compound with the CAS Number: 65673-88-3 . It has a molecular weight of 238.08 . The IUPAC name for this compound is 3-bromo-2-methyl-4 (1H)-quinolinone .

Synthesis Analysis

The synthesis of quinoline derivatives, such as “3-Bromo-2-methylquinolin-4-OL”, has been a subject of interest in medicinal chemistry research . Various synthesis protocols have been reported in the literature, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .

Molecular Structure Analysis

The molecular structure of “3-Bromo-2-methylquinolin-4-OL” can be represented by the InChI Code: 1S/C10H8BrNO/c1-6-9(11)10(13)7-4-2-3-5-8(7)12-6/h2-5H,1H3,(H,12,13) .

Chemical Reactions Analysis

Quinoline derivatives, including “3-Bromo-2-methylquinolin-4-OL”, are known to exhibit various chemical reactions. The reactivity of these compounds often depends on the substitution on the heterocyclic pyridine ring . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Physical And Chemical Properties Analysis

科学研究应用

- BMQ is extensively used in biosensor development. It has been employed to detect biomolecules such as insulin, glucose, and proteins. Its unique structure allows for sensitive and specific binding interactions, making it valuable in diagnostic assays and point-of-care testing .

- Researchers explore BMQ’s potential as an inhibitor of various enzymes and receptors. By studying its interactions with specific targets, scientists aim to identify novel drug candidates. BMQ’s scaffold serves as a starting point for designing new therapeutic agents.

- BMQ derivatives are investigated for their pharmacological activities. Researchers modify the BMQ scaffold to enhance bioactivity, optimize drug-like properties, and improve selectivity. These efforts contribute to drug development in areas such as cancer, inflammation, and infectious diseases .

- BMQ-containing molecules find applications in organic electronics. Their conjugated structures make them suitable for organic semiconductors, light-emitting materials, and photovoltaic devices. Researchers explore BMQ-based materials for efficient energy conversion and optoelectronic applications .

- BMQ is a building block for constructing heterocyclic ring systems. Researchers use it as a precursor to synthesize related compounds with diverse ring sizes (four-membered to seven-membered). These derivatives often exhibit unique biological activities, making BMQ a valuable starting point for synthetic routes .

- BMQ and its derivatives display interesting photophysical properties. They emit fluorescence upon excitation, which can be harnessed for imaging, sensing, and luminescent materials. Understanding these properties aids in designing efficient fluorescent probes and sensors .

Biosensors and Biomolecule Detection

Drug Discovery and Enzyme Inhibition

Medicinal Chemistry

Materials Science and Organic Electronics

Synthetic Chemistry and Heterocyclic Ring Systems

Photophysical Properties and Luminescence

作用机制

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335, indicating that it may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fumes and using the compound only outdoors or in a well-ventilated area .

未来方向

Quinoline derivatives, including “3-Bromo-2-methylquinolin-4-OL”, have shown substantial biological activities and are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is a continuous need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the future direction in this field is likely to focus on the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

属性

IUPAC Name |

3-bromo-2-methyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-9(11)10(13)7-4-2-3-5-8(7)12-6/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUCDXLAFUWPHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-methylquinolin-4-OL | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2459441.png)

![6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid](/img/structure/B2459445.png)

![2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2459447.png)

![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2459448.png)

![N-(4-bromophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2459453.png)

![3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one](/img/structure/B2459456.png)

![(4-chlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone](/img/structure/B2459458.png)

![3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2459459.png)

![Methyl 6-(methylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2459462.png)